2-Mercaptobenzimidazole

Descripción

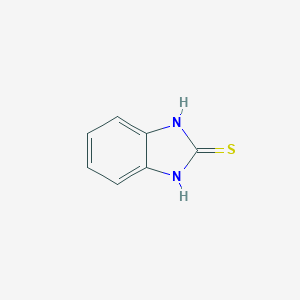

1H-benzo[d]imidazole-2-thiol is a member of benzimidazoles.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMYGUUIMTVXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3030-80-6 (zinc[2:1] salt) | |

| Record name | 2-Benzimidazolethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9025536 | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-mercaptobenzimidazole appears as white to yellow crystals or cream colored powder. Slight odor. (NTP, 1992), Glistening solid; [Merck Index] White to yellow or cream solid with a mild odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Benzimidazolethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>22.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 74.3 °F (NTP, 1992) | |

| Record name | SID24816414 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.42 (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

30.2 mmHg at 142 °F (NTP, 1992), 0.00000466 [mmHg] | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Benzimidazolethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-39-1 | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzimidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZIMIDAZOLETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/619CVM6HOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

577 to 579 °F (NTP, 1992) | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercaptobenzimidazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2-Mercaptobenzimidazole (2-MBI). The information is curated for professionals in research and development who require detailed chemical data, including experimental protocols and visual representations of its molecular behavior.

Chemical and Physical Properties

This compound presents as a white to yellow crystalline or cream-colored powder with a slight odor.[1][2] It is an organosulfur and amine compound.[2] Key quantitative data are summarized in Table 1 for ease of reference.

| Property | Value | Source |

| IUPAC Name | 1,3-dihydrobenzimidazole-2-thione | [1] |

| CAS Number | 583-39-1 | [1] |

| Molecular Formula | C₇H₆N₂S | [1][2][3] |

| Molecular Weight | 150.20 g/mol | [1] |

| Melting Point | 300-304 °C (577-579 °F) | [1][2][4][5] |

| Boiling Point | 270.6 ± 23.0 °C (Predicted) | [2] |

| Density | 1.42 g/cm³ | [1][5] |

| Solubility | Insoluble in water (less than 1 mg/mL at 23.5 °C) | [1][2][5] |

| Vapor Pressure | 30.2 mmHg at 142 °F | [1][5] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |

Chemical Structure and Tautomerism

This compound consists of a bicyclic structure where a benzene (B151609) ring is fused to an imidazole (B134444) ring.[6] A key structural feature is the presence of a mercapto (thiol, -SH) group at the 2-position of the imidazole ring.[3][7][8]

This compound is known to exist in two tautomeric forms: the thiol and the thione forms.[3][8] The thione form is considered the predominant tautomer in the solid state.[9][10] This tautomerism is a critical aspect of its reactivity and chemical behavior.

References

- 1. This compound | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 583-39-1 [m.chemicalbook.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. This compound | 583-39-1 [chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. ijmrhs.com [ijmrhs.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

synthesis of 2-Mercaptobenzimidazole from o-phenylenediamine

An In-depth Technical Guide to the Synthesis of 2-Mercaptobenzimidazole from o-Phenylenediamine (B120857)

Introduction

This compound (2-MBI) is a heterocyclic compound of significant interest in medicinal and industrial chemistry. Structurally, it consists of a benzimidazole (B57391) core with a thiol group at the 2-position. It is also referred to as o-phenylenethiourea or benzimidazole-2-thione[1]. 2-MBI and its derivatives exhibit a wide range of biological activities, including antimicrobial, antihistamine, neutropic, and analgesic properties[1][2]. Industrially, it serves as a corrosion inhibitor, an antioxidant for rubber and plastics, and an accelerator in rubber processing[3][4].

This technical guide provides a comprehensive overview of the , focusing on the prevalent method involving carbon disulfide. It details the reaction mechanism, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most common and effective method for synthesizing this compound is the reaction of o-phenylenediamine with carbon disulfide[1][3]. This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521), in a suitable solvent system. Alternative reagents to carbon disulfide and a base include potassium ethyl xanthate.[5]

Reaction Mechanism

The synthesis proceeds via a cyclization reaction. One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization and elimination of hydrogen sulfide (B99878) to form the stable benzimidazole ring. The reaction is often enhanced by the presence of a base like potassium hydroxide, which can deprotonate the amino group, increasing its nucleophilicity.

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following tables summarize the reaction conditions and physicochemical properties of this compound from various reported procedures.

Table 1: Comparison of Reaction Conditions and Yields

| Method Reference | Reactants (Molar Ratio) | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |

| Al-Mohammed et al. (modified)[6] | o-phenylenediamine : CS₂ : KOH (1:1:1) | Ethanol (B145695)/Water | KOH | 75-85 | 6 | 74 |

| VanAllan and Deacon[5] | o-phenylenediamine : Potassium ethyl xanthate (1:1.1) | 95% Ethanol/Water | - | Reflux | 3 | 84-86.5 |

| VanAllan and Deacon (alternative)[5] | o-phenylenediamine : CS₂ : KOH (1:1.13:1.1) | 95% Ethanol/Water | KOH | Reflux | 3 | 84-86.5 |

| Kulkarni et al.[7] | o-phenylenediamine : CS₂ : KOH (1:1:1) | 95% Ethanol/Water | KOH | Reflux | 3 | - |

| Ahamed[1] | o-phenylenediamine : CS₂ | Absolute Ethanol | - | 150 (Autoclave) | 15 | Good |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂S | [1] |

| Molecular Weight | 150.19 g/mol | [6] |

| Appearance | Glistening white crystals / White to light yellow crystalline powder | [4][5] |

| Melting Point | 303-304 °C | [5] |

| Melting Point | 258 °C | [6] |

| FT-IR (cm⁻¹) | ||

| ν(S-H) | 2569 | [1] |

| ν(N-H) | 3452-3394 | [1] |

| ν(C=N) | 1626-1616 | [1] |

| ν(C-S) | 695-601 | [1] |

| ¹H NMR (DMSO-d₆, δ ppm) | ||

| -SH | 12.4 (s, 1H) | [6] |

| Ar-H | 7.54 (d, 2H), 7.53 (d, 2H) | [6] |

| -NH | 7.06 (d, 1H) | [6] |

| HRMS (ESI) | ||

| m/z [M+H]⁺ | Calculated: 151.0324, Found: 151.0327 | [6] |

Experimental Protocols

Below are detailed experimental procedures for the synthesis of this compound.

Method 1: Synthesis using Potassium Hydroxide and Carbon Disulfide (Reflux)

This protocol is adapted from the work of Al-Mohammed et al.[6] and Kulkarni et al.[7].

Materials:

-

o-phenylenediamine

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Ethanol (95% or absolute)

-

Water

-

Dilute acetic acid

-

Activated charcoal (Norit)

Procedure:

-

In a round-bottom flask, dissolve 5.65 g (0.1 mole) of potassium hydroxide in a mixture of 100 mL of 95% ethanol and 15 mL of water.[7]

-

To this solution, add 7.67 g (0.1 mole) of carbon disulfide.[7]

-

Add 10.8 g (0.1 mole) of o-phenylenediamine to the mixture.[7]

-

Heat the mixture under reflux for 3 hours.[7]

-

After reflux, cautiously add 1.15 g of activated charcoal and continue to heat at reflux for an additional 10 minutes.[7]

-

Filter the hot mixture to remove the charcoal.[7]

-

Heat the filtrate to 60-70 °C and add 100 mL of warm water.[7]

-

Acidify the solution with dilute acetic acid while stirring. The product will precipitate as white crystals.[7]

-

Cool the mixture in a refrigerator for 3 hours to complete crystallization.[5]

-

Collect the product by filtration using a Büchner funnel, wash with water, and dry overnight at 40 °C.[5]

-

The product can be recrystallized from an ethanol-water mixture to obtain high purity this compound.[6]

Method 2: Synthesis using an Autoclave

This method, described by Ahamed, is suitable for achieving higher temperatures and pressures.[1]

Materials:

-

o-phenylenediamine

-

Carbon disulfide (CS₂)

-

Absolute ethanol

-

10% Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve 5.0 g (0.083 mol) of o-phenylenediamine in 75 mL of absolute ethanol in a beaker.[1]

-

Add 35 mL of carbon disulfide to the solution.[1]

-

Transfer the mixture to a stainless steel autoclave.[1]

-

Seal the autoclave and heat it in a sand bath at 150 °C for 15 hours.[1]

-

After cooling, transfer the mixture to a beaker.

-

Add 9 mL of 10% sodium hydroxide solution to remove any unreacted o-phenylenediamine.[1]

-

Acidify the mixture with concentrated hydrochloric acid until this compound precipitates.[1]

-

Filter the precipitate, dry it, and recrystallize from an ethanol-water mixture.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of 99mTc-labeled this compound as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

2-Mercaptobenzimidazole: A Technical Guide to Tautomerism and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Mercaptobenzimidazole (MBI) is a heterocyclic compound of significant interest due to its unique structural features and broad spectrum of applications, ranging from medicinal chemistry to materials science.[1][2] Its chemical behavior is dominated by a fascinating tautomeric equilibrium and the reactivity of its functional groups. This guide provides an in-depth exploration of the thione-thiol tautomerism that governs its structure and the subsequent reactivity patterns, including alkylation, oxidation, and coordination chemistry. Detailed experimental protocols, quantitative data, and logical diagrams are presented to offer a comprehensive resource for professionals working with this versatile molecule.

Tautomerism of this compound (MBI)

The most critical aspect of MBI's chemistry is its existence as a mixture of two rapidly interconverting tautomers: the thione form (1,3-dihydro-2H-benzimidazole-2-thione) and the thiol form (1H-benzimidazole-2-thiol).[3][4] This equilibrium is fundamental to understanding its reactivity.

The thione form possesses a carbon-sulfur double bond (C=S) and N-H bonds within the imidazole (B134444) ring, while the thiol form contains a carbon-sulfur single bond with a sulfhydryl (-SH) group.[3][5][6] Computational and experimental studies consistently show that the thione tautomer is the more stable and predominant form in both the gas phase and in various solutions.[7][8] The equilibrium can, however, be influenced by factors such as solvent polarity and pH.

Caption: Thione-thiol tautomeric equilibrium of this compound.

Spectroscopic Evidence for Tautomerism

The presence of both tautomers can be inferred from spectroscopic data, although the dominance of the thione form often dictates the observed spectrum. FT-IR and NMR spectroscopy are key tools for distinguishing these forms.

| Spectroscopic Feature | Thione Tautomer | Thiol Tautomer | Reference |

| FT-IR: ν(S-H) stretch | Absent | Appears around 2569 cm⁻¹ | [3] |

| FT-IR: ν(N-H) stretch | Present (broad, ~3100-3450 cm⁻¹) | Present | [3] |

| FT-IR: ν(C=S) stretch | Present (around 1200-1300 cm⁻¹) | Absent | [9] |

| ¹H-NMR: N-H proton | Present (singlet, ~12.20 ppm in DMSO-d₆) | Present | [4] |

| ¹H-NMR: S-H proton | Absent | Present (chemical shift varies) | [10] |

Reactivity of this compound

The reactivity of MBI is a direct consequence of its tautomeric nature and the presence of nucleophilic nitrogen and sulfur atoms. Reactions can be directed towards either the S or N atoms depending on the conditions.

S-Alkylation

The most common reaction of MBI is S-alkylation, where an alkyl or aryl halide reacts with the sulfur atom.[3][11] This reaction is typically carried out under basic conditions (e.g., using KOH or NaOH), which deprotonates the molecule to form a highly nucleophilic thiolate anion.[12][13] This anion then readily attacks the electrophilic carbon of the alkyl halide. This regioselectivity for sulfur is pronounced, and N-alkylation products are generally not observed under these conditions, especially when using phase-transfer catalysts.[12][13][14]

Caption: General workflow for the S-alkylation of this compound.

Oxidation to Disulfide

Like other thiols, MBI can be easily oxidized to form a disulfide dimer, bis(benzimidazol-2-yl) disulfide.[3][11] This reaction can be achieved using mild oxidizing agents such as hydrogen peroxide (H₂O₂).[3][11] The formation of this disulfide bond is a key reaction in various biological and chemical processes.[15]

Caption: Oxidation pathway of MBI to its corresponding disulfide.

N-Alkylation and N-Acylation

While S-alkylation is favored, reactions at the nitrogen atom are also possible. N-acylation can occur, for instance, by reacting MBI with acetic anhydride.[4] Under certain conditions, such as visible-light irradiation, reactions with specific reagents can lead to intramolecular cyclization involving both N and S atoms, forming complex heterocyclic systems like benzimidazo[2,1-b]thiazoles.[16][17]

Coordination Chemistry and Corrosion Inhibition

MBI is an excellent ligand for various metal ions and a highly effective corrosion inhibitor, particularly for copper and steel in acidic environments.[18][19][20][21][22] Its inhibitory action stems from its ability to adsorb onto the metal surface. The nitrogen and sulfur atoms, with their lone pairs of electrons, coordinate with the metal's vacant d-orbitals.[19] This process, combined with π-π interactions from the benzene (B151609) ring, forms a stable, protective film that acts as a barrier against corrosive species.[19][20]

Caption: Logical diagram of MBI's corrosion inhibition mechanism.

Summary of Key Reactions

| Reaction Type | Reagents | Primary Product | Conditions | Reference |

| S-Alkylation | Alkyl Halide, Base (KOH) | 2-(Alkylthio)benzimidazole | Basic, Phase-Transfer Catalysis | [12][13] |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Bis(benzimidazol-2-yl) disulfide | Room Temperature | [3][11] |

| N-Acylation | Acetic Anhydride | 1-Acetyl-benzimidazole-2-thione | Reflux | [4] |

| Cyclocondensation | 2-Bromo-1,3-diketones, NBS | Benzimidazo[2,1-b]thiazole | Visible Light Irradiation | [16][17] |

Key Experimental Protocols

The following protocols provide standardized procedures for the synthesis of MBI and one of its common derivatives.

Protocol: Synthesis of this compound

This procedure is adapted from the established Van Allan and Deacon method.[23][24]

Materials:

-

o-phenylenediamine (0.1 mole, 10.8 g)

-

Potassium hydroxide (B78521) (0.1 mole, 5.6 g)

-

Carbon disulfide (0.1 mole, 7.6 g / 6.1 mL)

-

95% Ethanol (B145695) (100 mL)

-

Water (15 mL)

-

Activated charcoal (1-2 g)

-

Glacial acetic acid

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine, potassium hydroxide, 95% ethanol, and water.[25]

-

Slowly add the carbon disulfide to the mixture.

-

After reflux, cautiously add activated charcoal to the hot solution and continue heating for an additional 10 minutes to decolorize the solution.[23][25]

-

Filter the hot mixture to remove the charcoal.

-

Heat the filtrate to 60-70 °C and add 100 mL of warm water.[25]

-

Acidify the solution by adding dilute acetic acid dropwise with vigorous stirring until precipitation is complete.[23][25]

-

Cool the mixture in an ice bath or refrigerator for several hours to ensure complete crystallization.[23][25]

-

Collect the resulting white, glistening crystals by vacuum filtration, wash with cold water, and dry.

-

The product can be recrystallized from 95% ethanol if further purification is needed.[23]

Protocol: Synthesis of S-Alkyl-2-Mercaptobenzimidazole Derivatives

This protocol describes a general method for the S-alkylation of MBI.[3][12]

Materials:

-

This compound (0.05 mol, 7.5 g)

-

Sodium hydroxide or Potassium hydroxide (0.05 mol, 2.0 g or 2.8 g)

-

Alkyl halide (e.g., Allyl Bromide, Benzyl Chloride) (0.05 mol)

-

Absolute Ethanol (50 mL)

Procedure:

-

Dissolve this compound and the base (NaOH or KOH) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.[3]

-

To this solution, add the alkyl halide dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid product, wash thoroughly with water to remove any inorganic salts, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure S-alkylated derivative.

Disclaimer: All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Researchers should consult the relevant Safety Data Sheets (SDS) for all chemicals used.

References

- 1. nbinno.com [nbinno.com]

- 2. jddtonline.info [jddtonline.info]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. File:this compound thione-thiol tautomerism 200.svg - Wikimedia Commons [commons.wikimedia.org]

- 6. Datei:this compound thione-thiol tautomerism 200.svg – Wikipedia [de.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel and Improved Method for the Synthesis of this compound Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. This compound(583-39-1) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative study of the reaction of this compound with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative study of the reaction of this compound with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.aip.org [pubs.aip.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 25. derpharmachemica.com [derpharmachemica.com]

Spectroscopic Analysis of 2-Mercaptobenzimidazole: A Technical Guide

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Mercaptobenzimidazole (2-MBI), a molecule of significant interest in medicinal chemistry and materials science. The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity. The data presented here was obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the presence of signals corresponding to the labile N-H and S-H protons, as well as the aromatic protons of the benzimidazole (B57391) ring. Due to the thiol-thione tautomerism, the proton on the nitrogen and sulfur atoms can exchange, often resulting in a single, broad signal.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 2H | N-H and S-H |

| 7.15 - 7.40 | Multiplet | 4H | Aromatic C-H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound shows distinct signals for the carbon atoms in the benzimidazole ring system, including the characteristic thione carbon.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~167.6 | C=S (Thione) |

| ~131.0 | C-3a, C-7a |

| ~122.0 | C-5, C-6 |

| ~109.5 | C-4, C-7 |

Note: The assignments for the aromatic carbons are based on typical values for benzimidazole derivatives and may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is typically acquired using a potassium bromide (KBr) pellet. The spectrum shows characteristic absorption bands for the N-H, S-H, C=S, and aromatic C-H and C=C bonds. The presence of a band around 2569 cm⁻¹ is indicative of the S-H stretching vibration of the thiol tautomer.[1]

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | N-H Stretching |

| ~3050 | Medium | Aromatic C-H Stretching |

| ~2569 | Weak | S-H Stretching[1] |

| ~1620 | Medium | C=N Stretching |

| 1590 - 1450 | Strong | Aromatic C=C Stretching |

| ~1350 | Medium | C-N Stretching |

| ~1250 | Strong | C=S Stretching |

| ~740 | Strong | Ortho-disubstituted Benzene C-H Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electron Ionization (EI) is a common technique used for the analysis of this compound. The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 150, corresponding to the molecular weight of the compound.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 151 | 9.4 | [M+1]⁺ |

| 150 | 100.0 | [M]⁺ (Molecular Ion) |

| 122 | 8.2 | [M - CO]⁺ |

| 118 | 8.4 | [M - S]⁺ |

| 96 | 3.9 | [C₆H₄N]⁺ |

| 92 | 5.6 | [C₆H₄NH]⁺ |

| 75 | 10.6 | [C₆H₃]⁺ |

| 65 | 8.5 | [C₅H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the FID with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

FT-IR Spectroscopy (KBr Pellet Method)

-

Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

-

Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of this compound.

This compound exists in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is a key aspect of its chemical reactivity and is reflected in its spectroscopic data.[1][2]

References

literature review on 2-Mercaptobenzimidazole applications

An In-depth Technical Guide to the Applications of 2-Mercaptobenzimidazole

Introduction

This compound (2-MBI) is a heterocyclic compound featuring a benzimidazole (B57391) core with a thiol group at the 2-position. This structure is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and wide range of biological and industrial applications.[1][2][3] The molecule exists in two tautomeric forms: the thiol and the thione form, which contributes to its diverse chemical properties.[4] Its derivatives have been extensively explored for various pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.[5][6] Industrially, 2-MBI is well-established as a highly effective corrosion inhibitor, a rubber antioxidant, and an agent in photographic processes.[1][7][8] This guide provides a comprehensive review of the synthesis, applications, and experimental protocols related to this compound and its derivatives, aimed at researchers, scientists, and professionals in drug development and materials science.

Synthesis of this compound and Its Derivatives

The primary and most common method for synthesizing this compound involves the reaction of o-phenylenediamine (B120857) with carbon disulfide.[4] The reaction is typically carried out in the presence of a base like potassium hydroxide (B78521) in an alcoholic solution under reflux.[9][10]

Derivatives of 2-MBI are synthesized through various reactions, such as S-alkylation, the Mannich reaction, and the formation of Schiff bases, to enhance or modify its biological activities.[2][9][11] For instance, reacting 2-MBI with different alkyl halides leads to thioether compounds, while reacting with formaldehyde (B43269) and a secondary amine yields Mannich bases.[2][4] Schiff bases are commonly prepared from hydrazide derivatives of 2-MBI.[11] Another novel synthesis method involves the reaction of o-phenylenediamines with N-aminorhodanine in xylene.[12]

Core Applications of this compound

Corrosion Inhibition

This compound is a highly effective corrosion inhibitor, particularly for metals like mild steel, copper, and their alloys in acidic environments.[7][13][14] Its efficacy stems from the ability of its sulfur and nitrogen atoms to adsorb onto the metal surface, forming a stable, protective film.[7][13] This film acts as a physical barrier, preventing corrosive agents from reaching the metal.[7] This property is crucial in industrial applications such as cooling water systems, boilers, and for extending the life of epoxy coatings on metal surfaces in marine environments.[7][15]

Table 1: Corrosion Inhibition Efficiency of 2-MBI Derivatives

| Inhibitor | Metal | Corrosive Medium | Temperature (K) | Concentration (M) | Inhibition Efficiency (%) | Reference |

| 2-BIT | Mild Steel | 1.0 M HCl | 303 | 5 x 10⁻³ | 93 | [14] |

| 2-BIT | Mild Steel | 1.0 M HCl | 333 | 5 x 10⁻³ | 78 | [14] |

| MBI-C6 | Carbon Steel | 1.0 M HCl | - | - | >93 | [16] |

| MBI-C12 | Carbon Steel | 1.0 M HCl | - | - | >93 | [16] |

Pharmacological Activities

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, and 2-MBI derivatives exhibit a broad spectrum of pharmacological properties.[1][6]

Antimicrobial Activity Derivatives of 2-MBI have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][17][18] The mechanism is often suggested to be the inhibition of microbial nucleic acid and protein synthesis.[18]

Table 2: Antimicrobial Activity of 2-MBI Derivatives (MIC values)

| Compound | S. aureus (µM/ml) | E. coli (µM/ml) | P. aeruginosa (µM/ml) | C. albicans (µM/ml) | Reference |

| 8 | - | - | 2.41 | - | [11] |

| 10 | 2.50 | - | - | - | [11] |

| 20 | - | 2.34 | - | - | [11] |

| 25 | - | - | - | 1.46 | [11] |

Anticancer Activity Several studies have reported the cytotoxic effects of 2-MBI derivatives against various cancer cell lines.[1][19][20] For example, certain Schiff base derivatives have shown significant anticancer activity against the human colorectal carcinoma cell line (HCT-116).[11][20] Molecular docking studies suggest that these compounds can act as potential inhibitors of key proteins like EGFR tyrosine kinase.[21]

Table 3: Anticancer Activity of 2-MBI Derivatives (IC₅₀ values)

| Compound | Cell Line | IC₅₀ | Reference |

| 20 | HCT-116 | 8 µg/ml | [11] |

| 23 | HCT-116 | 7 µg/ml | [11] |

| 2C | A549 | 72.28 µM | [19] |

| 6C | MCF-7 | 62.20 µM | [19] |

Antioxidant Activity The ability to scavenge free radicals is another important biological property of 2-MBI derivatives.[8][22] Hydrazone derivatives, in particular, have been shown to possess excellent antioxidant potential in DPPH (1,1-diphenyl-2-picrylhydrazyl) and hydrogen peroxide (H₂O₂) assays, with some compounds exhibiting even better activity than the standard, ascorbic acid.[22]

Table 4: Antioxidant Activity of 2-MBI Hydrazone Derivatives (IC₅₀ values)

| Compound | DPPH Assay (IC₅₀ µg/mL) | H₂O₂ Assay (IC₅₀ µg/mL) | Reference |

| 42 | 27.21 | 60.42 | [22] |

| 36 | 27.90 | - | [22] |

| 23 | 28.10 | - | [22] |

| 38 | - | 51.45 | [22] |

| 15 | - | 53.50 | [22] |

| Ascorbic Acid (Std.) | 60.15 | - | [22] |

| Gallic Acid (Std.) | - | 60.67 | [22] |

Other Therapeutic Potentials Beyond these core activities, 2-MBI derivatives have been investigated for a multitude of other therapeutic uses, including:

-

α-Glucosidase Inhibition: Potential application in managing diabetes.[22][23]

-

Alzheimer's Disease: Derivatives have shown potent, non-competitive inhibition of acetylcholinesterase (AChE).[24]

-

Anticonvulsant Activity: Some derivatives have been synthesized and tested for anticonvulsant properties.[1][9]

-

Analgesic and Anti-inflammatory Activity: Various derivatives have shown significant analgesic and anti-inflammatory effects.[1][2][25]

Other Industrial Applications

-

Rubber Industry: 2-MBI is used as an antioxidant in the manufacturing of rubber.[1][8]

-

Photographic Industry: It serves as an anti-fogging agent in developing and fixing solutions, helping to improve image speed and clarity.[1]

-

Cosmetics: Due to its ability to absorb UV rays, it is incorporated into sunburn preventative formulations to protect the skin.[1]

Visualizations

Caption: General reaction scheme for the synthesis of 2-MBI.

References

- 1. jddtonline.info [jddtonline.info]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. jpbsci.com [jpbsci.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. ijptjournal.com [ijptjournal.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Novel and Improved Method for the Synthesis of this compound Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. nbinno.com [nbinno.com]

- 14. Evaluation of this compound Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ijmrhs.com [ijmrhs.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel this compound Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. thepharmajournal.com [thepharmajournal.com]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Synthesis, biological activities, and molecular docking studies of this compound based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | this compound clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]

- 25. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

The Diverse Biological Activities of the 2-Mercaptobenzimidazole Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-mercaptobenzimidazole (2-MBI) scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth overview of the pharmacological potential of 2-MBI derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated promising anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinase and tubulin polymerization.[1][2][3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 2-MBI derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference |

| Compound 20 | HCT-116 | 8 | [4] |

| Compound 23 | HCT-116 | 7 | [4] |

| Compound 26 | HCT-116 | - | [5] |

| M2MCP | HT-29, A549, MKN45 | Not specified | [3] |

Note: A lower IC50 value indicates greater potency.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a common method used to determine cytotoxicity and cell proliferation.[4]

Methodology:

-

Cell Plating: Cancer cells (e.g., HCT-116) are seeded in 96-well plates at a specific density and incubated to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized 2-MBI derivatives and a standard anticancer drug (e.g., 5-fluorouracil) for a specified period (typically 48-72 hours).

-

Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Anticancer Mechanism

The following diagram illustrates a simplified workflow for evaluating the anticancer potential of 2-MBI derivatives.

Caption: Workflow for anticancer evaluation of 2-MBI derivatives.

Antimicrobial Activity

This compound derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6][7][8][9][10][11][12][13][14]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity. The table below presents the MIC values for several 2-MBI derivatives against various microbial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 5b, 5d, 5i, 6b, 6e, 6f, 6i | S. aureus, E. faecalis, K. pneumoniae, E. coli | 2-16 | - | - | [6] |

| ZR-1 to ZR-8 | S. aureus, E. coli, P. aeruginosa, B. subtilis | - | C. albicans | Zone of Inhibition (15-18 mm) | [7] |

| 8 | P. aeruginosa | 2.41 µM/ml | A. niger | 1.20 µM/ml | [4] |

| 10 | S. epidermidis, S. aureus | 2.50 µM/ml | - | - | [4] |

| 20 | E. coli | 2.34 µM/ml | - | - | [4] |

| 25 | - | - | C. albicans | 1.46 µM/ml | [4] |

Note: A lower MIC value indicates stronger antimicrobial activity.

Experimental Protocol: Broth Dilution Method for MIC Determination

The broth dilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The 2-MBI derivative is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a series of tubes or a microtiter plate.

-

Inoculation: Each tube or well is inoculated with the standardized microbial suspension.

-

Incubation: The tubes or plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing a Potential Antimicrobial Mechanism

The following diagram illustrates a hypothetical signaling pathway that could be targeted by 2-MBI derivatives in bacteria, leading to cell death.

Caption: Hypothetical inhibition of a bacterial enzyme by a 2-MBI derivative.

Anti-inflammatory and Analgesic Activity

Several studies have highlighted the anti-inflammatory and analgesic potential of this compound derivatives.[15][16][17] These compounds have shown efficacy in animal models of inflammation and pain.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.[16]

Methodology:

-

Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Experimental Protocol: Hot Plate Method for Analgesic Activity

The hot plate test is a common method for assessing the central analgesic activity of drugs.[15]

Methodology:

-

Animal Selection and Baseline: Mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the time until they exhibit a pain response (e.g., licking their paws or jumping) is recorded as the baseline latency.

-

Compound Administration: The test compounds and a standard analgesic (e.g., pentazocine) are administered to different groups of mice.

-

Post-Treatment Latency: The latency to the pain response is measured again at various time points after drug administration.

-

Assessment of Analgesia: An increase in the latency period compared to the baseline indicates an analgesic effect.

Enzyme Inhibition

The 2-MBI scaffold has been identified as a potent inhibitor of various enzymes, which is a key mechanism underlying its diverse biological activities. Notable examples include α-glucosidase, butyrylcholinesterase (BChE), and acetylcholinesterase (AChE).[18][19][20][21][22]

Quantitative Enzyme Inhibition Data

| Compound/Derivative | Target Enzyme | IC50 | Reference |

| Compound 13 | α-Glucosidase | 352 µg/mL | [18] |

| Compound 15 | Butyrylcholinesterase | 25.10 ± 0.90 µM | [19] |

| Compound 42 | Butyrylcholinesterase | 25.36 ± 0.57 µM | [19] |

| Compound 11 | Acetylcholinesterase | 37.64 ± 0.2 µM | [22] |

| Compound 9 | Acetylcholinesterase | 74.76 ± 0.3 µM | [22] |

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease.[21][22]

Methodology:

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (e.g., acetylthiocholine (B1193921) iodide), Ellman's reagent (DTNB), and the test compounds.

-

Enzyme-Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the 2-MBI derivative.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction, which produces thiocholine.

-

Colorimetric Detection: Thiocholine reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is measured spectrophotometrically.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

Visualizing Enzyme Inhibition

The following diagram illustrates the general principle of non-competitive enzyme inhibition by a 2-MBI derivative.

Caption: Non-competitive enzyme inhibition by a 2-MBI derivative.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this important class of heterocyclic compounds. Further research, including lead optimization and in vivo studies, is warranted to translate these promising preclinical findings into clinically effective drugs.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel this compound Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jddtonline.info [jddtonline.info]

- 7. ijmrhs.com [ijmrhs.com]

- 8. Synthesis of this compound derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. jddtonline.info [jddtonline.info]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. Synthesis and Biological Evaluation of this compound Derivatives as Anti-inflammatory Agents | Semantic Scholar [semanticscholar.org]

- 17. Synthesis of Surfactants Derived from this compound and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, biological activities, and molecular docking studies of this compound based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jcsp.org.pk [jcsp.org.pk]

- 20. researchgate.net [researchgate.net]

- 21. This compound clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | this compound clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]

An In-depth Technical Guide to the Corrosion Inhibition Mechanism of 2-Mercaptobenzimidazole (2-MBI)

Executive Summary

2-Mercaptobenzimidazole (2-MBI) is a highly effective heterocyclic organic compound widely utilized as a corrosion inhibitor for a variety of metals and alloys, including steel, copper, and aluminum, in diverse corrosive environments.[1][2][3][4][5] Its primary mechanism of action involves adsorption onto the metal surface to form a durable, protective film that acts as a physical barrier against corrosive agents.[1][6] This adsorption is a complex process involving both physical and chemical interactions. The molecular structure of 2-MBI, which includes sulfur and nitrogen heteroatoms and an aromatic benzimidazole (B57391) ring, facilitates strong bonding with the metal surface.[2][4][5] Specifically, chemisorption occurs through the formation of coordinate bonds between the lone pair electrons of the sulfur and nitrogen atoms and the vacant d-orbitals of the metal.[2][4][7][8] Concurrently, physisorption contributes to the stability of the protective layer through electrostatic interactions and π-π stacking between the benzimidazole ring and the metal surface.[4][9] 2-MBI typically functions as a mixed-type inhibitor, effectively retarding both anodic and cathodic corrosion reactions.[4][10][11] The efficacy of 2-MBI is influenced by factors such as its concentration, the ambient temperature, and the specific metal and corrosive medium .

Core Mechanism of Action

The efficacy of 2-MBI as a corrosion inhibitor is rooted in its molecular structure and its ability to form a stable, passivating film on the metal surface. This process is governed by several interconnected mechanisms.

Adsorption and Protective Film Formation

The fundamental step in the inhibition process is the adsorption of 2-MBI molecules from the corrosive solution onto the metal surface.[1][12] This leads to the formation of a thin, organized, and protective film, often only a few nanometers thick, that isolates the metal from the aggressive environment.[6] This barrier film impedes the diffusion of corrosive species like chloride ions, oxygen, and water to the metal surface, thereby stifling the electrochemical reactions responsible for corrosion.[1][6] Surface analyses have confirmed that this protective layer is composed of the constituent elements of 2-MBI: carbon, nitrogen, and sulfur.[6]

Chemical (Chemisorption) and Physical (Physisorption) Interactions

The adsorption of 2-MBI is not a simple process but rather a combination of strong chemical bonding and weaker physical interactions. The Gibbs free energy of adsorption (ΔG°ads) values, often found to be between -20 and -40 kJ/mol, are indicative of this mixed-mode adsorption.[4]

-

Chemisorption: This is the dominant interaction, involving the sharing of electrons and the formation of coordinate covalent bonds. The 2-MBI molecule possesses active centers, primarily the sulfur and nitrogen heteroatoms, which have lone pairs of electrons.[4] These electrons can be donated to the vacant, low-energy d-orbitals of the metal atoms (like iron or copper), resulting in a strong, chemically bonded layer.[2][4][8] X-ray Photoelectron Spectroscopy (XPS) studies have confirmed the presence of distinct S-metal and N-metal bonds within the inhibitor film.[2][6]

-

Physisorption: This mechanism contributes to the overall stability of the film. In acidic solutions, the 2-MBI molecule can become protonated, acquiring a positive charge. The metal surface, in turn, may be negatively charged due to the specific adsorption of anions (e.g., Cl⁻) from the acid.[13] This creates an electrostatic attraction between the protonated inhibitor molecules and the metal surface. Additionally, the flat orientation of the benzimidazole ring allows for π-π interactions with the metal surface, further strengthening the adsorbed layer.[9]

Tautomerism: The Role of the Thione Form

This compound can exist in two tautomeric forms: the thiol form, characterized by a C-SH group, and the thione form, with a C=S group. Quantum chemical studies and experimental evidence suggest that the thione tautomer is more stable and exhibits a stronger adsorption capability on metal surfaces.[14] This enhanced interaction is a key factor in its superior performance as a corrosion inhibitor.

Adsorption Isotherm

The relationship between the concentration of 2-MBI in the solution and the extent of its coverage on the metal surface can often be described by the Langmuir adsorption isotherm.[4][13][15] This model assumes the formation of a monolayer of inhibitor molecules on the metal surface, where each active site on the surface holds one adsorbed molecule.[16] The fit of experimental data to this model provides insights into the adsorption process and the interaction between the inhibitor and the metal.[4][13]

Quantitative Performance Data

The performance of 2-MBI is quantified by its inhibition efficiency (IE), which is typically determined through weight loss measurements or electrochemical techniques. The following tables summarize key quantitative data from various studies.

Table 1: Inhibition Efficiency (IE %) of 2-MBI and its Derivatives on Various Metals

| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Temperature | Inhibition Efficiency (IE %) | Reference |

| Mild Steel | 1.0 M HCl | 10⁻³ M | 308 K | 98% | [10] |

| Mild Steel (Derivative) | 1.0 M HCl | 5 x 10⁻³ M | 303 K | 93.4% | [4] |

| Carbon Steel | 1.0 M HCl | 10⁻³ M | Not Specified | ~94% | [13] |

| Carbon Steel (Derivative) | Not Specified | 5 x 10⁻³ M | 298 K | 98.5% | [17] |

| API 5L X52 Steel | 1.0 M HCl | 25 ppm (~1.6 x 10⁻⁴ M) | Not Specified | 99% | [11] |

| AA6061 Aluminum Alloy | 0.1 M NaCl | Not Specified | Not Specified | 65% (after 1 day) | [6] |

Table 2: Thermodynamic and Adsorption Parameters for 2-MBI Derivatives

| Inhibitor | Metal | Medium | ΔG°ads (kJ/mol) | Adsorption Type | Reference |

| 2-BIT (Derivative) | Mild Steel | 1.0 M HCl | -36.93 | Mixed Physisorption/Chemisorption | [4] |

| 3-BIT (Derivative) | Mild Steel | 1.0 M HCl | -37.76 | Mixed Physisorption/Chemisorption | [4] |

| T2 (Derivative) | Carbon Steel | 1.0 M HCl | -40.72 | Chemisorption | [13] |

Note: ΔG°ads values around -20 kJ/mol or less positive are associated with physisorption, while values around -40 kJ/mol or more negative are indicative of chemisorption. Values in between suggest a mixed adsorption mechanism.[4]

Key Experimental Protocols

The evaluation of 2-MBI's corrosion inhibition mechanism relies on a suite of well-established experimental techniques.

Gravimetric (Weight Loss) Method

This is a direct, non-electrochemical method to determine corrosion rate.

-

Sample Preparation: Metal coupons of a defined surface area are mechanically polished with successive grades of abrasive paper, rinsed with deionized water and a suitable solvent (e.g., acetone (B3395972) or ethanol), dried, and weighed accurately (to 0.1 mg).[18]

-

Immersion: Coupons are fully immersed in the corrosive solution, both with and without various concentrations of 2-MBI, for a predetermined period under controlled temperature.[12][18]

-

Post-Exposure Cleaning: After the immersion period, coupons are removed, cleaned to remove corrosion products (e.g., using a specific acid solution with a restrainer), rinsed, dried, and re-weighed.[18]

-

Calculation: The weight loss is used to calculate the corrosion rate (CR) and the Inhibition Efficiency (IE %) using the formula: IE % = [(CRblank - CRinh) / CRblank] x 100 where CRblank is the corrosion rate without inhibitor and CRinh is the corrosion rate with the inhibitor.

Electrochemical Evaluation

These techniques provide rapid results and detailed insights into the electrochemical processes at the metal-solution interface.[18]

-

Electrochemical Cell Setup: A standard three-electrode cell is used. The metal sample serves as the working electrode (WE), a platinum or graphite (B72142) rod acts as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode is used as the reference electrode (RE).[18] The tip of the reference electrode is placed close to the WE surface using a Luggin capillary to minimize ohmic drop.[18] The cell is filled with the test solution (with or without inhibitor) and connected to a potentiostat.

-

Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential (OCP). The resulting current is recorded. The resulting Tafel plot (log(current density) vs. potential) is extrapolated to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A reduction in icorr in the presence of the inhibitor signifies corrosion inhibition. Shifts in Ecorr indicate whether the inhibitor is anodic, cathodic, or mixed-type.[4]

-

Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC potential signal is applied to the working electrode at its OCP over a wide range of frequencies. The impedance response of the system is measured. The data is often presented as a Nyquist plot. An equivalent electrical circuit is used to model the data and extract parameters like the solution resistance (Rs) and, most importantly, the charge-transfer resistance (Rct). A larger Rct value in the presence of the inhibitor corresponds to a lower corrosion rate and higher inhibition efficiency.[4][10]

Surface Analysis Techniques

These methods provide direct evidence of the protective film and its interaction with the metal.

-

Scanning Electron Microscopy (SEM): This technique is used to visualize the surface morphology of the metal coupons after immersion in the corrosive media.[12] Comparison of images from inhibited and uninhibited solutions provides clear visual evidence of the inhibitor's effectiveness in preventing surface degradation and pitting corrosion.[4][15]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding states within the top few nanometers of the surface.[19][20][21] By analyzing the core-level spectra of elements like C, N, S, O, and the metal (e.g., Fe, Cu), XPS can confirm the adsorption of 2-MBI and identify the specific chemical bonds formed between the inhibitor and the metal surface, providing direct evidence for the chemisorption mechanism.[2][6][22]

Visualizing the Mechanism and Workflows

Diagram 1: 2-MBI Adsorption and Inhibition Mechanism

Caption: Adsorption mechanism of 2-MBI on a metal surface.

Diagram 2: Experimental Workflow for Inhibitor Evaluation

Caption: Standard experimental workflow for evaluating a corrosion inhibitor.

Diagram 3: Structure-Function Relationship of 2-MBI

Caption: Logical relationship between 2-MBI's structure and its function.

Conclusion

This compound stands out as a robust and versatile corrosion inhibitor due to its well-defined mechanism of action. Its ability to form a resilient protective film through a combination of strong chemisorption and supportive physisorption makes it highly effective for protecting various metals, particularly steel and copper, in acidic and neutral environments. The core of its functionality lies in its molecular architecture: the sulfur and nitrogen heteroatoms act as primary anchoring points for chemical bonding, while the aromatic ring system enhances the stability and coverage of the adsorbed layer. Understanding these fundamental mechanisms, supported by quantitative electrochemical data and advanced surface analysis, is crucial for optimizing its application and for the rational design of new, even more effective corrosion inhibitors for industrial applications.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of this compound Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Item - Evolution and stability of this compound inhibitor film upon Al alloy 6061 - RMIT University - Figshare [research-repository.rmit.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. infinitalab.com [infinitalab.com]